
3,4-dichloro-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-propylbenzamide (DCPB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DCPB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 234.13 g/mol. This compound is also known as N-(3,4-dichlorophenyl)propionamide and has the chemical formula C10H10Cl2NO.
作用機序
DCPB exerts its effects by binding to the TRPV1 receptor and preventing the influx of calcium ions into the cell. This results in the inhibition of the downstream signaling pathways that are activated by the TRPV1 receptor. DCPB has been shown to be a highly selective antagonist of the TRPV1 receptor, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
DCPB has been shown to have a number of biochemical and physiological effects in various experimental models. In animal studies, DCPB has been shown to reduce the perception of pain and temperature, indicating its potential as a therapeutic agent for the treatment of pain. DCPB has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the TRPV1 receptor.
実験室実験の利点と制限
One of the primary advantages of using DCPB in laboratory experiments is its high selectivity for the TRPV1 receptor. This allows for the investigation of the specific role of this receptor in various physiological processes. However, one of the limitations of using DCPB is its relatively low potency compared to other TRPV1 antagonists. This may limit its effectiveness in certain experimental models.
将来の方向性
There are several potential directions for future research on DCPB. One area of interest is the investigation of the role of the TRPV1 receptor in various disease states, such as chronic pain and inflammation. Additionally, the development of more potent TRPV1 antagonists based on the structure of DCPB may lead to the development of more effective therapeutic agents for the treatment of pain and other conditions. Finally, the investigation of the effects of DCPB on other ion channels and receptors may lead to a better understanding of its mechanisms of action and potential applications in scientific research.
合成法
DCPB can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with propionyl chloride followed by the reduction of the resulting intermediate with sodium borohydride. This process results in the formation of DCPB with a yield of approximately 70%.
科学的研究の応用
DCPB has been extensively studied for its potential applications in scientific research. One of the primary uses of DCPB is as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel that is involved in the perception of pain and temperature. By blocking the TRPV1 receptor, DCPB can be used to investigate the role of this receptor in various physiological processes.
特性
CAS番号 |
16505-79-6 |
|---|---|
製品名 |
3,4-dichloro-N-propylbenzamide |
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC名 |
3,4-dichloro-N-propylbenzamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14) |
InChIキー |
JGGLHTRYIITBNL-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
正規SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
その他のCAS番号 |
16505-79-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)


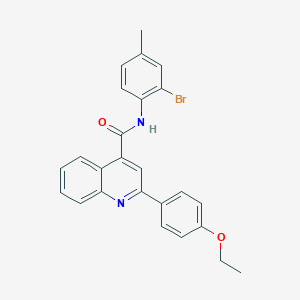
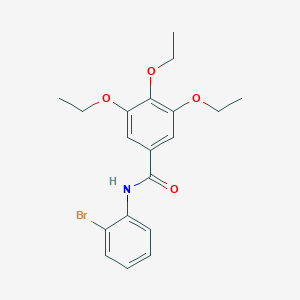
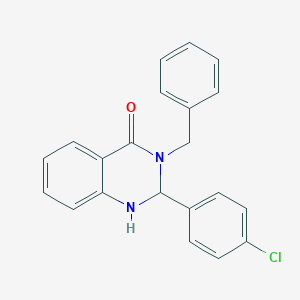
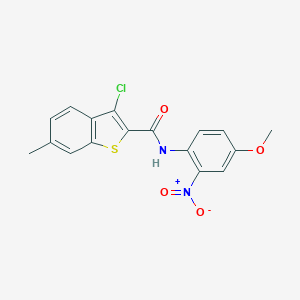
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
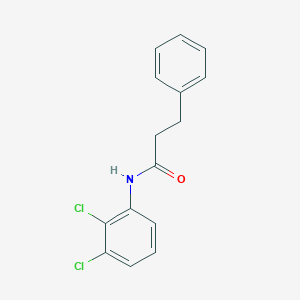
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
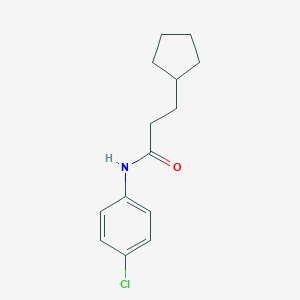
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
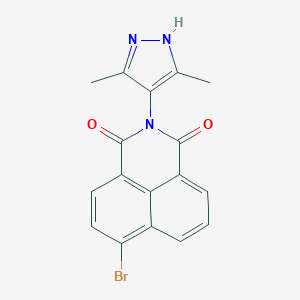
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)